2-Ethoxy-5-phenylpyridine
Overview
Description
2-Ethoxy-5-phenylpyridine is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, where the ethoxy group is attached to the second carbon and the phenyl group is attached to the fifth carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-phenylpyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability by recycling solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-phenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Scientific Research Applications
2-Ethoxy-5-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-phenylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions and other chemical transformations .
Comparison with Similar Compounds
- 2-Ethoxy-4-phenylpyridine
- 2-Phenylpyridine
- 5-Phenylpyridine
Comparison: 2-Ethoxy-5-phenylpyridine is unique due to the specific positioning of the ethoxy and phenyl groups on the pyridine ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2-Ethoxy-4-phenylpyridine has the ethoxy group on the fourth carbon, which can lead to different steric and electronic effects .
Properties
IUPAC Name |
2-ethoxy-5-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-15-13-9-8-12(10-14-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGQYBLPHPNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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